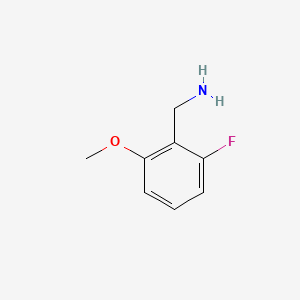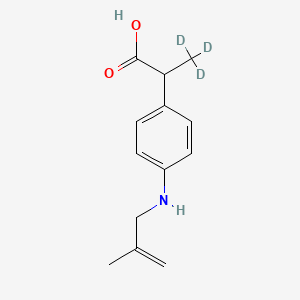
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17: is a stable radical compound known for its unique chemical properties and applications in various scientific fields. This compound is a derivative of maleimide and is characterized by the presence of a stable nitroxide radical, making it valuable in radical chemistry and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 typically involves the following steps:
Preparation of 2,2,6,6-Tetramethyl-4-piperidinol: This intermediate is synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine.
Formation of the Nitroxide Radical: The piperidinol is then oxidized to form the corresponding nitroxide radical.
Maleimide Coupling: The nitroxide radical is reacted with maleimide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature and pressure.
Purification Steps: Including crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can be reduced to the corresponding hydroxylamine.
Substitution: The maleimide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.
Substitution: Nucleophiles like amines or thiols can react with the maleimide group.
Major Products
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Reduction: The primary product is the corresponding hydroxylamine.
Substitution: Substituted maleimides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a spin label in EPR spectroscopy to study molecular dynamics and interactions. Its stable radical nature makes it an excellent probe for investigating radical reactions and mechanisms.
Biology
In biological research, N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 is used to label proteins and nucleic acids, allowing researchers to study their structure and function using EPR spectroscopy.
Medicine
Industry
Industrially, it is used in the development of advanced materials, including polymers and coatings, where its radical properties can be exploited to enhance material performance.
Mechanism of Action
The mechanism by which N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 exerts its effects involves the stable nitroxide radical. This radical can interact with other radicals or reactive species, making it useful in studying radical-mediated processes. The maleimide group allows for covalent attachment to various substrates, facilitating its use as a spin label.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity.
Maleimide Derivatives: Various maleimide derivatives are used for labeling and cross-linking applications.
Uniqueness
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 is unique due to its combination of a stable nitroxide radical and a reactive maleimide group. This dual functionality allows it to be used in a wide range of applications, from studying radical reactions to labeling biomolecules for structural analysis.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties to advance various fields of science and industry.
Properties
CAS No. |
73122-12-0 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
269.418 |
IUPAC Name |
1-[3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3/i1D3,2D3,3D3,4D3,7D2,8D2,9D |
InChI Key |
ATLHCOBCOLZMIK-YCXYEEIXSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C |
Synonyms |
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2,2,6,6-tetramethyl-1-piperidinyloxy-d17; _x000B_4-Maleimido-2,2,6,6-tetramethylpiperidinooxy-d17; 4-Maleimido-TEMPO-d17; 4-N-Maleimido-2,2,6,6-tetramethylpiperidine-d17 Nitroxide; A 25335-9-d17; MAL 6-d17; Oxytetram |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)


![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)

![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


